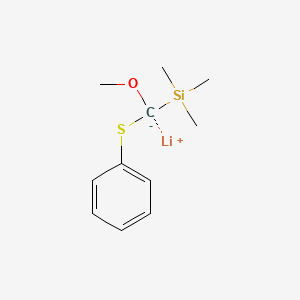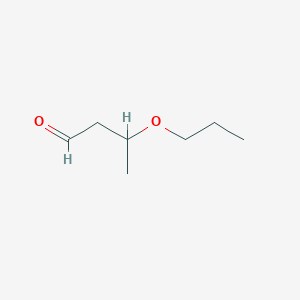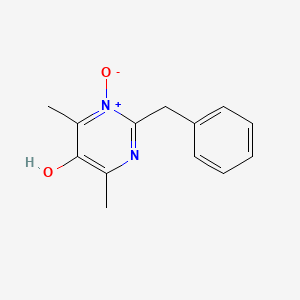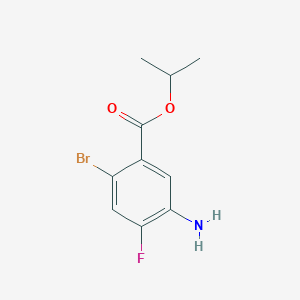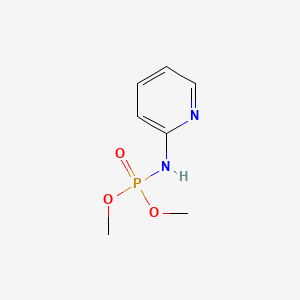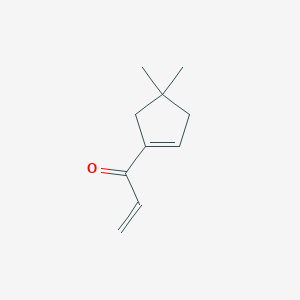
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H14O. It is an α,β-unsaturated carbonyl compound, characterized by the presence of a cyclopentene ring substituted with two methyl groups and a propenone side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one typically involves the reaction of 4,4-dimethyl-2-cyclopenten-1-one with propenal (acrolein) under basic conditions. The reaction proceeds via a Michael addition, followed by an aldol condensation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the carbonyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopentenes and propenones
Scientific Research Applications
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic effects against tumor cells, particularly in oral cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one involves its interaction with cellular targets, leading to various biological effects. The compound’s α,β-unsaturated carbonyl group can undergo Michael addition with nucleophiles in biological systems, potentially disrupting cellular processes and inducing cytotoxicity. This mechanism is particularly relevant in its anti-cancer activity, where it targets tumor cells .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-cyclopenten-1-one
- 2-Hydroxy-3,4,4-trimethylcyclopent-2-enone
- 3,4,4-Trimethylcyclopent-2-enone
- 2-Hydroxy-4,4-dimethyl-3-nonylcyclopent-2-enone
Uniqueness
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one is unique due to its specific structural features, including the presence of both a cyclopentene ring and a propenone side chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
87802-22-0 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(4,4-dimethylcyclopenten-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-4-9(11)8-5-6-10(2,3)7-8/h4-5H,1,6-7H2,2-3H3 |
InChI Key |
MDQBPZFTVXXHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C1)C(=O)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


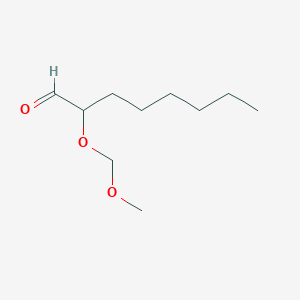
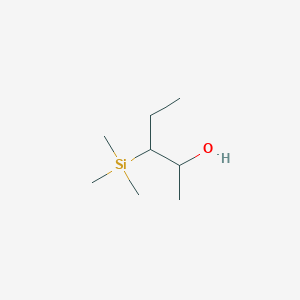
![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)
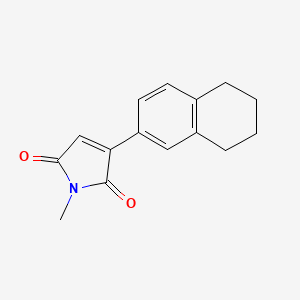
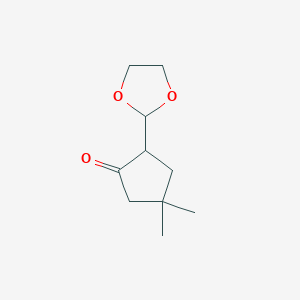
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)
